molecular formula C26H24 B14313355 1,2-Bis(1-phenylethyl)naphthalene CAS No. 114292-87-4

1,2-Bis(1-phenylethyl)naphthalene

Cat. No.: B14313355
CAS No.: 114292-87-4
M. Wt: 336.5 g/mol
InChI Key: SRJKNCWHUWRHLK-UHFFFAOYSA-N
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Description

1,2-Bis(1-phenylethyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two phenylethyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(1-phenylethyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1-phenylethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,2-Bis(1-phenylethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(1-phenylethyl)naphthalene involves its interaction with molecular targets through various pathways. The aromatic rings can participate in π-π interactions, while the phenylethyl groups may enhance lipophilicity, facilitating membrane penetration. These properties make it a versatile compound in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethane: Similar structure but lacks the naphthalene ring.

    1,2-Diethylbenzene: Contains ethyl groups instead of phenylethyl groups.

    Naphthalene: The parent compound without any substituents.

Uniqueness

1,2-Bis(1-phenylethyl)naphthalene is unique due to the presence of both naphthalene and phenylethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

114292-87-4

Molecular Formula

C26H24

Molecular Weight

336.5 g/mol

IUPAC Name

1,2-bis(1-phenylethyl)naphthalene

InChI

InChI=1S/C26H24/c1-19(21-11-5-3-6-12-21)24-18-17-23-15-9-10-16-25(23)26(24)20(2)22-13-7-4-8-14-22/h3-20H,1-2H3

InChI Key

SRJKNCWHUWRHLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C(C)C4=CC=CC=C4

Origin of Product

United States

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